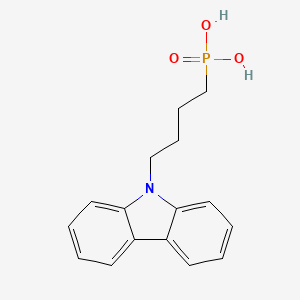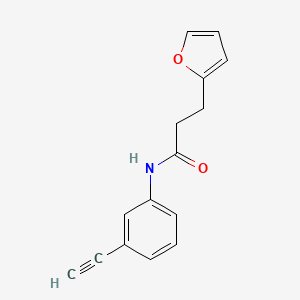
N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide is an organic compound that features both an ethynyl group and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide typically involves a multi-step process:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or an anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.
化学反応の分析
Types of Reactions
N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethynyl group and furan ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
N-(3-ethynylphenyl)-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3-ethynylphenyl)-3-(pyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide is unique due to the presence of both an ethynyl group and a furan ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
N-(3-ethynylphenyl)-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C15H13NO2/c1-2-12-5-3-6-13(11-12)16-15(17)9-8-14-7-4-10-18-14/h1,3-7,10-11H,8-9H2,(H,16,17) |
InChIキー |
DOBXYQZZZDQFQD-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


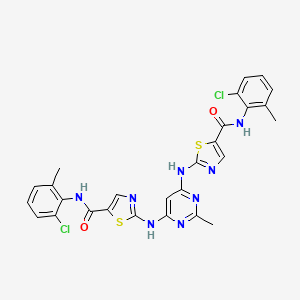
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)


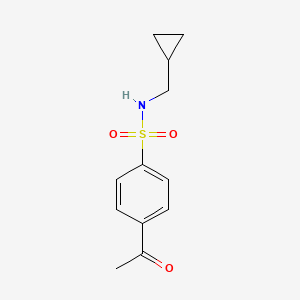
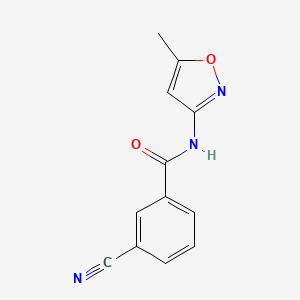
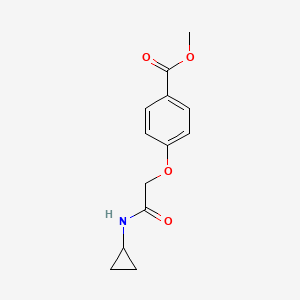
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
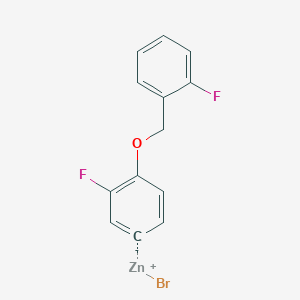
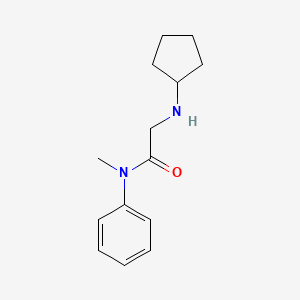
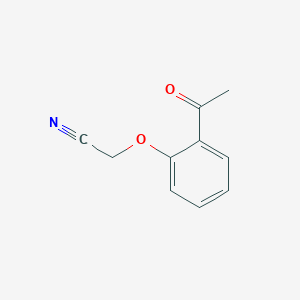
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)

